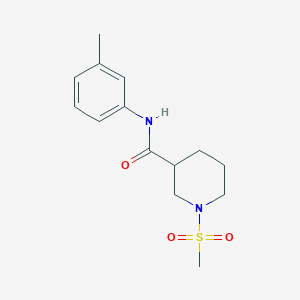

N-(3-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "N-(3-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For example, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized by coupling benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution reactions with different electrophiles (Khalid et al., 2013). Such methodologies are indicative of the complex synthetic routes that might be employed for synthesizing compounds like "this compound".

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by sophisticated techniques such as NMR, IR, and mass spectrometry. The molecular docking studies, for instance, reveal the binding interactions of synthesized compounds with biological targets, providing insights into their potential bioactivities (Khalid et al., 2014).

Aplicaciones Científicas De Investigación

Nanofiltration Membrane Development

Recent advancements in nanofiltration (NF) membranes have highlighted the importance of piperazine-based NF membranes for environmental applications, including water purification and wastewater treatment. These membranes feature crumpled polyamide layers, which significantly enhance membrane separation performance, water permeance, and antifouling capabilities, demonstrating the potential of piperidine derivatives in environmental science and technology (Shao et al., 2022).

Synthesis of N-heterocycles

Tert-butanesulfinamide, a derivative related to the piperidine framework, has been extensively utilized for the asymmetric synthesis of N-heterocycles, including piperidines. This methodology offers access to structurally diverse compounds with applications in natural products and therapeutic agents, underscoring the chemical versatility of piperidine derivatives in synthetic organic chemistry (Philip et al., 2020).

Sulfonamide Antibiotics and Therapeutics

Sulfonamide compounds, characterized by the sulfonamide functional group, play a critical role in medicinal chemistry as bacteriostatic antibiotics and are used in various clinical applications, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their broad utility illustrates the significance of sulfonamide derivatives in drug development and therapy (Gulcin & Taslimi, 2018).

Drug Discovery and Pharmacology

Piperidine derivatives have been identified as key pharmacophoric groups in the development of antipsychotic agents, indicating their potential in addressing neurological disorders. The exploration of these compounds has led to insights into their potency, selectivity, and binding affinity at dopamine receptors, showcasing the piperidine scaffold's relevance in pharmacological research (Sikazwe et al., 2009).

Water Treatment and Desalination

The development of semi-aromatic polyamide thin-film composite membranes through interfacial polymerization, involving amines and acid chloride monomers, emphasizes the application of these materials in reverse osmosis and nanofiltration for water treatment and desalination. This research highlights the importance of piperidine and sulfonamide derivatives in creating advanced materials for environmental management (Gohil & Ray, 2017).

Propiedades

IUPAC Name |

N-(3-methylphenyl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11-5-3-7-13(9-11)15-14(17)12-6-4-8-16(10-12)20(2,18)19/h3,5,7,9,12H,4,6,8,10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPXIIJMLFOWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)